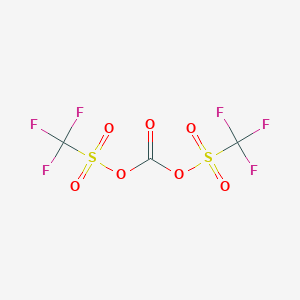
Methanesulfonic acid, trifluoro-, dianhydride with carbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, dianhydride with carbonic acid is a unique chemical compound that combines the properties of methanesulfonic acid and trifluoroacetic acid with carbonic acid. This compound is known for its strong acidity and reactivity, making it valuable in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, dianhydride with carbonic acid typically involves the reaction of methanesulfonic acid with trifluoroacetic anhydride in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired dianhydride product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using high-purity starting materials. The process may include multiple purification steps to remove impurities and ensure the final product meets the required specifications. Common techniques used in industrial production include distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, dianhydride with carbonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield methanesulfonic acid and trifluoroacetic acid.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include various sulfonic acid derivatives, trifluoroacetic acid, and carbonic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Chemistry
In chemistry, methanesulfonic acid, trifluoro-, dianhydride with carbonic acid is used as a strong acid catalyst in esterification and alkylation reactions. Its unique properties make it suitable for use in green chemistry applications, where it helps to minimize environmental impact.
Biology
In biological research, this compound is used to study the effects of strong acids on biological systems. It is also employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine
This compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its strong acidity and reactivity make it valuable in the production of complex organic molecules.
Industry
In industrial applications, this compound is used in the production of high-performance materials, including polymers and resins. It is also employed in the manufacture of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, dianhydride with carbonic acid involves its strong acidity and ability to donate protons. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products. The compound’s molecular targets include functional groups in organic molecules, which it can modify through protonation and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Known for its strong acidity and use in green chemistry applications.
Trifluoroacetic acid: A strong acid used in organic synthesis and as a solvent.
Carbonic acid: A weak acid involved in various biological and chemical processes.
Uniqueness
Methanesulfonic acid, trifluoro-, dianhydride with carbonic acid is unique due to its combination of strong acidic properties from methanesulfonic acid and trifluoroacetic acid, along with the reactivity of carbonic acid. This combination makes it a versatile reagent in both research and industrial applications, offering advantages over using the individual components separately.
Properties
Molecular Formula |
C3F6O7S2 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
trifluoromethylsulfonyloxycarbonyl trifluoromethanesulfonate |
InChI |
InChI=1S/C3F6O7S2/c4-2(5,6)17(11,12)15-1(10)16-18(13,14)3(7,8)9 |
InChI Key |
YGZDJAVEFIDVAI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
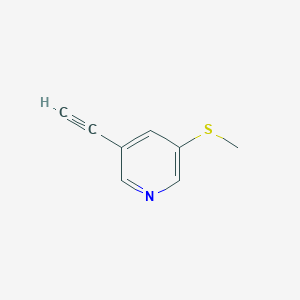


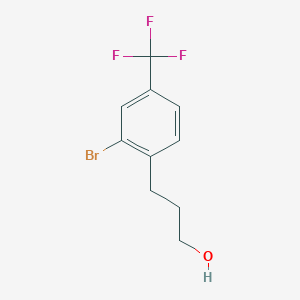
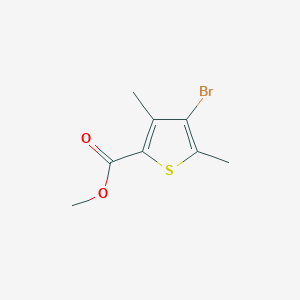
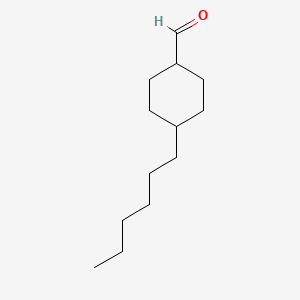
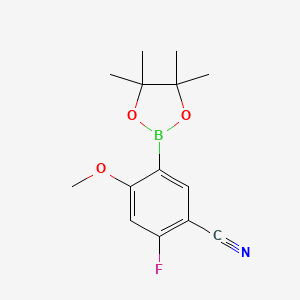
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
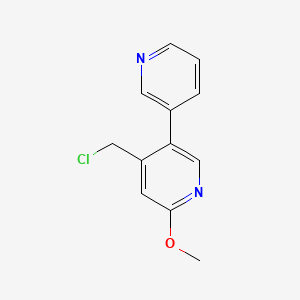

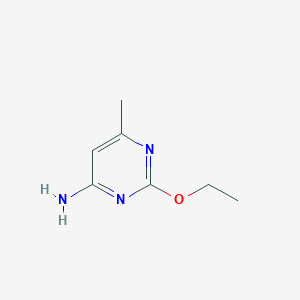
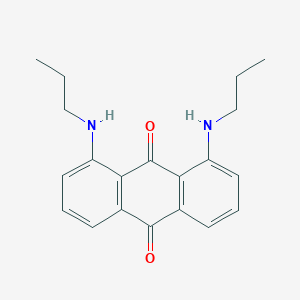
![2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13143439.png)
